
6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalene derivatives. It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 5th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps:
Bromination: The starting material, 5-methoxy-1,2,3,4-tetrahydronaphthalene, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced at the 1st position. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR) under appropriate conditions.
Major Products
Oxidation: Formation of 6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde or 6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.
Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in modulating its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the biological context.
相似化合物的比较
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, which may influence its pharmacological properties.
6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one: Contains a carbonyl group instead of an amine group, leading to different chemical and biological behaviors.
Uniqueness
6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6,10H,2-4,13H2,1H3 |
InChI 键 |
RPJWDUSFMDKAGY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC2=C1CCCC2N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


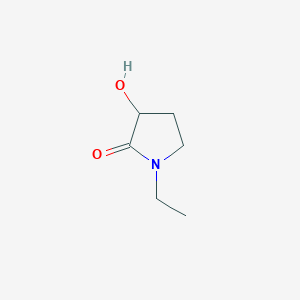
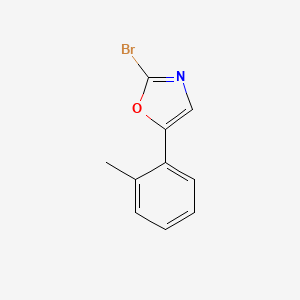
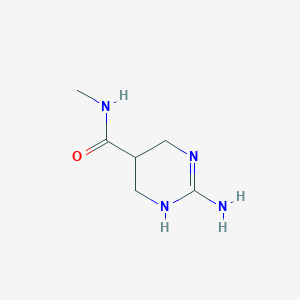

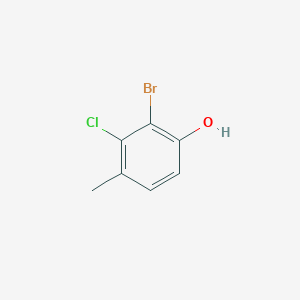
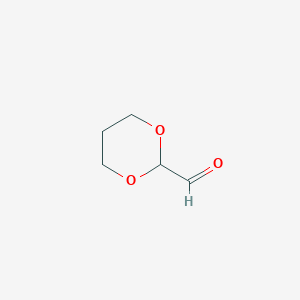

![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)

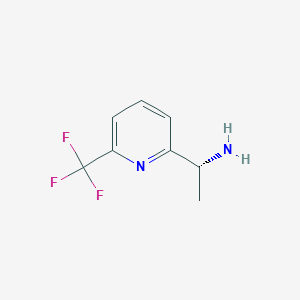
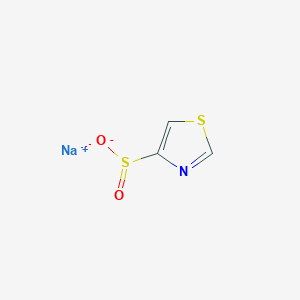
![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)

![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)
